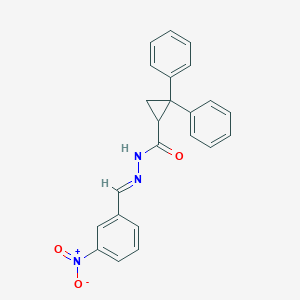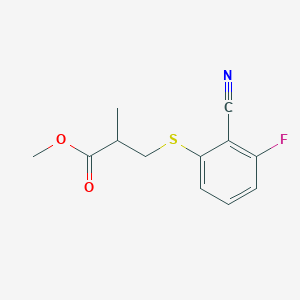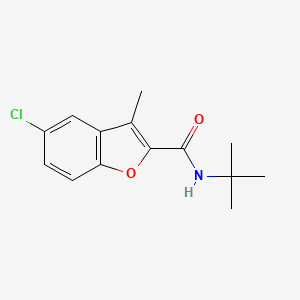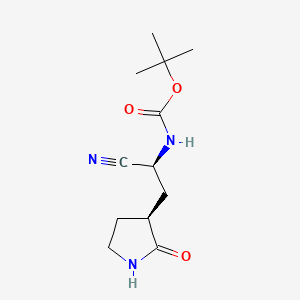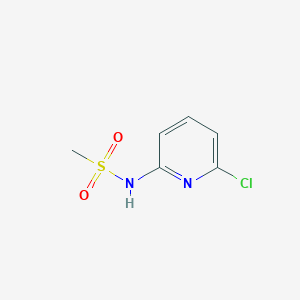
N-(6-chloropyridin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, featuring a chlorine atom at the 6-position and a methanesulfonamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridin-2-yl)methanesulfonamide typically involves the reaction of 6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
6-chloropyridine+methanesulfonyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-chloropyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include N-substituted pyridines.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines.
Applications De Recherche Scientifique
Chemistry: N-(6-chloropyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and ligands for chemical reactions.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein function. It is also investigated for its potential as an antimicrobial agent.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(6-chloropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity. The chlorine atom at the 6-position can enhance the compound’s binding affinity to its target by increasing hydrophobic interactions.
Comparaison Avec Des Composés Similaires
- N-(5-chloropyridin-2-yl)methanesulfonamide
- N-(6-bromopyridin-2-yl)methanesulfonamide
- N-(6-fluoropyridin-2-yl)methanesulfonamide
Comparison: N-(6-chloropyridin-2-yl)methanesulfonamide is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and binding properties. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C6H7ClN2O2S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
N-(6-chloropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H,8,9) |
Clé InChI |
WDDTWZDCMTXSQA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


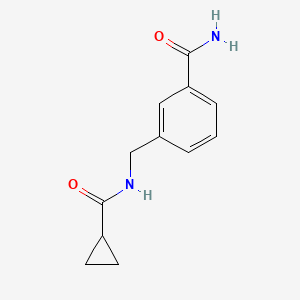

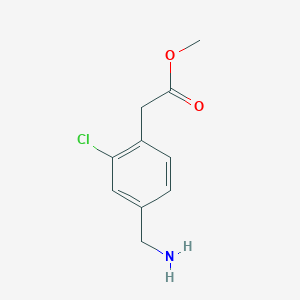
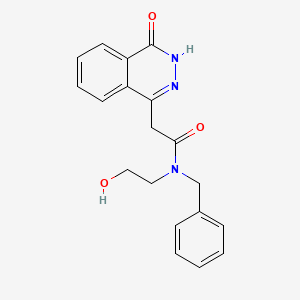
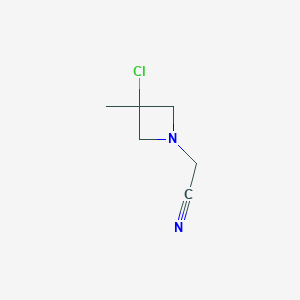
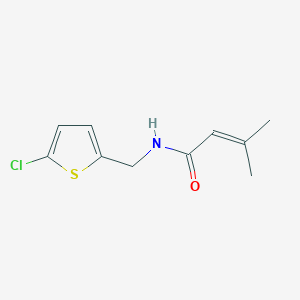

![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)
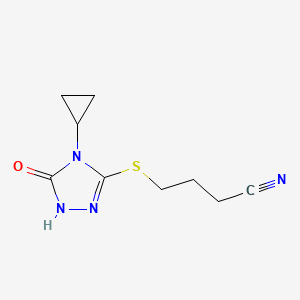
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
